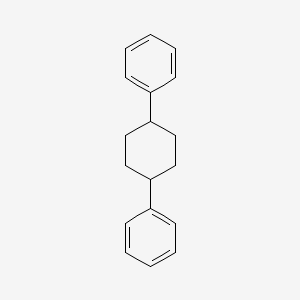

trans-1,4-Diphenylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

21072-41-3 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(4-phenylcyclohexyl)benzene |

InChI |

InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |

InChI Key |

VULCFZQVCFIKNK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1,4 Diphenylcyclohexane and Its Derivatives

Stereoselective and Stereospecific Synthesis Routes

Achieving stereochemical control is paramount in the synthesis of substituted cyclohexanes. For 1,4-diphenylcyclohexane, the trans isomer, where the two phenyl groups are positioned on opposite sides of the cyclohexane (B81311) ring plane (diequatorial in the most stable chair conformation), is often the thermodynamically favored product. However, kinetic control through stereoselective and stereospecific reactions is crucial for ensuring high diastereomeric purity.

Directed Synthesis of the trans Diastereomer

The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes is a well-established objective in organic chemistry. ed.gov One common approach involves the catalytic hydrogenation of a precursor molecule where the stereochemical outcome is directed by the catalyst and reaction conditions. For instance, the reduction of a 1,4-diphenyl-1,3-cyclohexadiene precursor can lead to the formation of the trans product. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and solvent can influence the diastereomeric ratio of the final product.

Another method involves the reduction of a ketone precursor, such as 4-phenylcyclohexanone (B41837), followed by the introduction of the second phenyl group. For example, reaction of 4-phenylcyclohexanone with a phenyl Grignard reagent or phenyllithium (B1222949) would yield a tertiary alcohol. Subsequent dehydration to an alkene followed by stereoselective hydrogenation can yield trans-1,4-diphenylcyclohexane (B14166787). The stereospecific synthesis of the analogous trans-1,4-diphosphacyclohexane skeleton has been achieved via an intramolecular coupling reaction of an optically active bisphosphine, highlighting a strategy that could be conceptually adapted for the diphenyl derivative. nih.gov

Strategic Use of Ring-Closing and Cyclization Reactions

Ring-closing reactions provide a powerful means to construct the cyclohexane core. numberanalytics.com These reactions assemble the ring from an acyclic precursor, and the stereochemistry can often be controlled by the geometry of the starting material or the reaction mechanism.

Ring-Closing Metathesis (RCM): RCM has become a prominent method for forming cyclic structures in organic synthesis. medwinpublishers.com To synthesize a 1,4-diphenylcyclohexane derivative, a diene precursor containing the two phenyl groups at the appropriate positions would be required. The reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), would form the cyclohexene (B86901) ring, which could then be hydrogenated to the desired saturated cyclohexane. medwinpublishers.com

Michael Addition/Aldol Condensation: Cyclization can also be achieved through tandem reaction sequences. For example, the synthesis of dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is accomplished through a sequence starting with an Aldol condensation of benzaldehyde (B42025) and acetone, followed by a Michael addition with dimethyl malonate. This creates a functionalized cyclohexane ring that can be further modified.

Diels-Alder Reaction: A [4+2] cycloaddition between a 1-phenyl-1,3-butadiene (B73350) derivative and a phenyl-substituted dienophile could theoretically construct a cyclohexene ring with the desired 1,4-diphenyl substitution pattern. Subsequent reduction would yield the target molecule.

These cyclization strategies are versatile, allowing for the incorporation of various functional groups that can be used for further derivatization. numberanalytics.commdpi.combohrium.comchempap.org

Application of Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Nickel-Mediated Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura and nickel-mediated coupling reactions have been instrumental in synthesizing complex molecules that incorporate the 1,4-diphenylcyclohexane motif, particularly as a building block for larger assemblies like cycloparaphenylenes (CPPs). rsc.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle generally proceeds through three steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Nickel-mediated coupling often involves the reductive coupling of two organohalides, using a nickel(0) complex, such as Ni(cod)₂ with a bipyridine ligand. nagoya-u.ac.jpchemrxiv.orgnih.gov This method is particularly effective for "shotgun" macrocyclization reactions where multiple fragments are joined. rsc.org

In the context of synthesizing precursors to CPPs, researchers have strategically used the cis-1,4-diphenylcyclohexane-1,4-diyl unit as an L-shaped building block. rsc.orgrsc.org Multiple units are connected using Suzuki-Miyaura or nickel-mediated couplings to form large macrocycles. rsc.org For instance, a palladium-catalyzed Suzuki–Miyaura cross-coupling can be used to connect L-shaped units into a rectangular-shaped cyclic tetramer. rsc.org Similarly, nickel-mediated intramolecular C–Br/C–Br coupling has been used to form triangular macrocycles from dihalide precursors. rsc.orgnagoya-u.ac.jp

Table 1: Application of Cross-Coupling in Synthesizing Diphenylcyclohexane-Containing Macrocycles

| Coupling Type | Precursor(s) | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | L-shaped dihalides and diboronic acids containing the cis-1,4-diphenylcyclohexane unit | Palladium-based catalysts | Rectangular and triangular macrocycles | rsc.org |

| Nickel-Mediated | L-shaped dihalides containing the cis-1,4-diphenylcyclohexane unit | Ni(cod)₂ / bipyridine (bpy) | Cyclic trimers and tetramers | rsc.orgnagoya-u.ac.jp |

| Suzuki-Miyaura | Chlorinated 1,4-diborylbenzene and brominated/borylated cis-1,4-diphenylcyclohexane units | Palladium-based catalysts | Triangle-shaped chloro-containing macrocycle | researchgate.netscite.ai |

Functionalization and Derivatization Strategies of the Cyclohexane Ring

Once the 1,4-diphenylcyclohexane core is synthesized, its utility can be expanded through functionalization. This involves the selective modification of the cyclohexane ring or the introduction of new chemical handles for subsequent reactions.

Selective C-H Bond Activation and Functionalization

The direct functionalization of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized substrates. researchgate.nettcichemicals.combeilstein-journals.org Research has shown that the C–H bonds of 1,4-diphenylcyclohexane can be selectively oxidized.

A detailed study investigated the reaction of cis- and this compound with the cumyloxyl radical (CumO•), which leads to hydrogen atom transfer (HAT) and subsequent oxygenation of the C-H bonds. researchgate.netthieme-connect.detorvergata.it The study revealed distinct site-selectivity based on the stereochemistry of the substrate. For this compound, the ratio of tertiary to secondary oxygenation products was found to be 3.3. researchgate.netthieme-connect.dethieme-connect.com In contrast, for the cis-isomer, there was exclusive formation of tertiary alcohol products, with the tertiary equatorial C-H bond being significantly more reactive than the tertiary axial bond, a phenomenon attributed to the release of 1,3-diaxial strain in the transition state. researchgate.netthieme-connect.deresearchgate.net

The reactivity of the tertiary axial C–H bonds in both isomers was remarkably similar, despite the potential for greater stabilization of the resulting benzyl (B1604629) radicals. researchgate.netthieme-connect.de This lack of significant benzylic acceleration was discussed in the context of Bernasconi's “principle of non-perfect synchronization”. thieme-connect.de

Table 2: C-H Bond Functionalization of 1,4-Diphenylcyclohexane Isomers by Cumyloxyl Radical

| Substrate | C-H Bond Type | Relative Reactivity | Observed Products | Reference |

|---|---|---|---|---|

| trans-1,4-Diphenylcyclohexane | Tertiary / Secondary | 3.3 / 1 | Tertiary and secondary alcohols/ketones | researchgate.netthieme-connect.dethieme-connect.com |

| cis-1,4-Diphenylcyclohexane | Tertiary (equatorial vs. axial) | ~27 times more reactive | Exclusive formation of diastereomeric tertiary alcohols | researchgate.netthieme-connect.de |

| Both isomers | Tertiary axial C-H | Similar reactivity between isomers | Tertiary alcohols | researchgate.netthieme-connect.de |

Introduction of Auxiliary Functionalities for Further Transformations

Introducing functional groups onto the 1,4-diphenylcyclohexane scaffold opens avenues for a wide range of subsequent chemical modifications. This strategy is central to using the core structure as a building block in more complex molecular architectures. mpg.de

The products of C-H activation, such as the tertiary alcohols formed from oxidation, are themselves valuable intermediates. The hydroxyl group can be converted into a leaving group for substitution reactions, eliminated to form an alkene, or used to direct further reactions.

Alternatively, functional groups can be incorporated during the synthesis of the ring itself. For example, using a chlorinated precursor in a Suzuki-Miyaura coupling leads to a chloro-substituted macrocycle. researchgate.netscite.ai This halogen atom can then participate in a variety of further cross-coupling reactions, acting as a lynchpin for adding molecular complexity. mpg.de Derivatization agents can also be employed to attach specific functionalities to the molecule, which can be useful for analytical purposes or for enabling participation in specific biochemical or synthetic pathways. science.govnih.gov This late-stage functionalization approach is highly efficient for creating libraries of related compounds from a common intermediate. nsf.gov

Advanced Synthetic Approaches to Analogues and Precursors

Advanced synthetic strategies are crucial for accessing a diverse range of analogues and precursors of this compound. These methods enable the introduction of various functional groups and stereocenters, which are essential for fine-tuning the molecule's properties for specific applications. This section details the synthesis of related diols and dicarboxylates, as well as the chiral synthesis of optically active derivatives.

Synthesis of Related Diols and Dicarboxylates

The synthesis of diol and dicarboxylate derivatives of the 1,4-diphenylcyclohexane scaffold provides valuable intermediates for further chemical transformations, including the formation of polymers and macrocycles.

A key precursor for many of these syntheses is trans-1,4-cyclohexanediol. This diol can be prepared and purified by crystallization from methanol (B129727) or acetone. Its diacetate derivative can be crystallized from petroleum ether or ethanol. chemicalbook.com

One notable transformation is the stereoselective synthesis of carbocyclic analogues. For instance, the Upjohn dihydroxylation can be employed to introduce two hydroxyl groups in a trans orientation to an existing amine moiety on a cyclohexane ring. This reaction, which requires freshly-prepared aqueous OsO₄ stock solutions for optimal yields, can produce a high diastereomeric ratio of the desired cis-diol. Subsequent acylation, for example, using standard benzoylation conditions, can yield the corresponding dibenzoate in good yield. beilstein-journals.org

Furthermore, electrochemical methods have been developed for the stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes. This metal-free, three-component coupling of sulfoxonium ylides and alkynes with water offers a straightforward route to these compounds with high Z-stereoselectivity. rsc.org While not directly producing a saturated cyclohexane ring, these dicarbonyl compounds are valuable precursors that can be further cyclized.

The table below summarizes some of the key transformations for synthesizing related diols and dicarboxylates.

Table 1: Synthetic Transformations for Diol and Dicarboxylate Analogues

| Starting Material | Reagents/Conditions | Product | Key Features |

| Cyclohexane derivative with an amine moiety | 1. Upjohn Dihydroxylation (aq. OsO₄) 2. Benzoylation | cis-Diol, subsequently dibenzoate | High diastereoselectivity (96:4 ratio of cis to trans isomers reported). beilstein-journals.org |

| Sulfoxonium ylides, alkynes, water | Electrochemical cross-coupling | 1,4-Dicarbonyl Z-alkene | Metal-free, high Z-stereoselectivity. rsc.org |

| trans-1,4-Cyclohexanediol | Acetic anhydride | trans-1,4-Cyclohexanediol diacetate | Standard acylation. chemicalbook.com |

Chiral Synthesis of Optically Active this compound Derivatives

The development of synthetic routes to optically active derivatives of this compound is of significant interest for applications in asymmetric catalysis and materials science. These syntheses often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the final product.

One approach involves the use of chiral building blocks. For example, optically active crown ethers have been synthesized using chiral diols such as (+)-cis-1-phenylcyclohexane-1,2-diol and (-)-trans-1,2-diphenylcyclohexane-1,2-diol. rsc.org The synthesis of these chiral diols can be achieved through enzymatic resolution. For instance, the hydrolysis of (±)-cis-2-acetoxy-1-phenylcyclohexanol mediated by pig liver esterase yields (+)-cis-1-phenylcyclohexane-1,2-diol with high optical purity. rsc.org This chiral diol can then be used as a starting material for the synthesis of other optically active compounds.

Asymmetric conjugate addition is another powerful tool. For instance, the conjugate addition of a lithium amide to an α,β-unsaturated ester derivative bearing a chiral auxiliary, such as (1S)-(–)-2,10-camphorsultam, can produce β-amino acid derivatives with good stereoselectivity. semanticscholar.org These intermediates can be further elaborated into more complex chiral structures.

The enantioselective synthesis of 1,4-dicarbonyl compounds, which are precursors to cyclic systems, has also been a focus of research. A catalytic process that generates two adjacent stereogenic centers with full stereochemical control has been developed. This method involves the formation of a chiral ion pair that is then attacked by a silyl (B83357) ketene (B1206846) acetal, yielding 4-hydrazonoesters with excellent enantioselectivity (up to 99:1 e.r.) and high diastereoselectivity (up to 50:1 d.r.). nih.gov

A synthetic sequence for preparing optically active trans-1,2-diol monosilyl ether derivatives from ketones has also been described. This method involves the formation of a silyl enol ether, followed by a Shi asymmetric epoxidation, and then a regio- and stereospecific addition of a nucleophile. nih.gov

The table below highlights some of the methodologies for the chiral synthesis of optically active derivatives.

Table 2: Methodologies for Chiral Synthesis

| Method | Key Reagents/Features | Product Type | Reported Stereoselectivity |

| Enzymatic Resolution | Pig liver esterase hydrolysis of a racemic acetate. rsc.org | Chiral diols | High optical purity. |

| Asymmetric Conjugate Addition | Chiral auxiliary ((1S)-(–)-2,10-camphorsultam), lithium amide. semanticscholar.org | β-Amino acid derivatives | Good stereoselectivity (up to 86% ee). semanticscholar.org |

| Catalytic Enantioselective Synthesis | Chiral ion pair, silyl ketene acetal. nih.gov | 4-Hydrazonoesters (precursors to 1,4-dicarbonyls) | Up to 99:1 e.r. and 50:1 d.r. nih.gov |

| Asymmetric Epoxidation Sequence | Shi asymmetric epoxidation of a silyl enol ether. nih.gov | trans-1,2-Diol monosilyl ethers | Optically active products. |

Conformational Analysis and Molecular Dynamics of Trans 1,4 Diphenylcyclohexane

Chair-Chair Interconversion and Conformational Equilibria

Like unsubstituted cyclohexane (B81311), trans-1,4-diphenylcyclohexane (B14166787) exists in a dynamic equilibrium between two chair conformations. This process, known as chair-chair interconversion or ring flipping, involves the simultaneous rotation around all carbon-carbon single bonds. wikipedia.orgmasterorganicchemistry.com For cyclohexane itself, this interconversion is rapid at room temperature, with an energy barrier of approximately 10.8 kcal/mol (45 kJ/mol). masterorganicchemistry.comlibretexts.org

However, in the case of this compound, the two possible chair conformations are not energetically equivalent. One conformer places both phenyl groups in equatorial positions (diequatorial), while the other places them both in axial positions (diaxial). youtube.com Due to the significant steric bulk of the phenyl groups, the diequatorial conformer is vastly more stable than the diaxial conformer. stackexchange.commasterorganicchemistry.com Consequently, the conformational equilibrium lies heavily in favor of the diequatorial form, meaning that at any given moment, the vast majority of molecules will adopt this conformation. youtube.comfossee.in While the interconversion still occurs, the population of the high-energy diaxial conformer is negligible under normal conditions. fossee.in The energy barrier for ring flipping in substituted cyclohexanes can also be influenced by the substituents; for instance, the barrier in 1,3,5-triphenylcyclohexane (B1215471) is elevated to approximately 19 kcal/mol due to the steric hindrance of the bulky groups.

Energetic Analysis of Substituent Orientations (Equatorial vs. Axial Preferences)

The preference for a substituent to occupy the equatorial position over the axial position can be quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation. stackexchange.comfiveable.me

The phenyl group is considered a large substituent with a significant A-value, reported to be approximately 3.0 kcal/mol. stackexchange.comubc.ca This value is substantially larger than that of a methyl group (1.7 kcal/mol) but smaller than that of a tert-butyl group (>4.5 kcal/mol). stackexchange.com

For this compound, we can estimate the energy difference between the diequatorial and diaxial conformers by assuming the additivity of the A-values. With two phenyl groups, the diaxial conformer would be destabilized by approximately twice the A-value of a single phenyl group relative to the diequatorial conformer.

Estimated Energetic Preference for the Diequatorial Conformer: ΔG° (diaxial → diequatorial) ≈ 2 * A-value (phenyl) ΔG° ≈ 2 * 3.0 kcal/mol = 6.0 kcal/mol

This substantial energy difference underscores the overwhelming preference for the diequatorial conformation.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CN | 0.2 |

| -Br | 0.4 - 0.7 |

| -OH | 0.6 - 0.9 |

| -CH₃ | 1.7 - 1.8 |

| -C₆H₅ (Phenyl) | 2.8 - 3.0 |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 |

Quantification of Steric Strain and 1,3-Diaxial Interactions

The primary reason for the higher energy of the axial conformation is the presence of steric strain, specifically 1,3-diaxial interactions. fiveable.meyoutube.com These are repulsive forces that occur between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the cyclohexane ring, at the third carbon atom relative to the substituent. stackexchange.comfiveable.me

In the diaxial conformation of this compound, each axial phenyl group would experience severe steric repulsion from the two axial hydrogens at the C-3/C-5 and C-2/C-6 positions, respectively. The total strain energy due to these interactions is reflected in the A-value. For a single axial phenyl group, the strain energy is about 3.0 kcal/mol. ubc.cacengage.com Therefore, the diaxial conformer of this compound would possess a total of four such phenyl-hydrogen 1,3-diaxial interactions, leading to a significant increase in its potential energy. youtube.com This high level of steric strain makes the diaxial conformer highly unstable and effectively unpopulated in the conformational equilibrium. youtube.com

| Interaction Type | Contributing Conformer | Estimated Strain Energy (kcal/mol) |

|---|---|---|

| Single Phenyl-H 1,3-Diaxial Interaction | Axial Phenylcyclohexane | ~1.5 (half of the A-value) |

| Total Strain for Axial Phenylcyclohexane | Axial Phenylcyclohexane | ~3.0 (A-value) |

| Total Strain for Diaxial trans-1,4-Diphenylcyclohexane | Diaxial trans-1,4-Diphenylcyclohexane | ~6.0 (2 x A-value) |

Influence of Phenyl Groups on Cyclohexane Ring Puckering

While the chair conformation is the most stable for the cyclohexane ring, bulky substituents can cause minor distortions in the ring geometry, a phenomenon known as ring puckering. In a study of a heavily substituted cyclohexane derivative containing multiple phenyl groups, the cyclohexane ring was found to adopt a slightly distorted chair conformation. iucr.org This indicates that the steric demands of the phenyl groups can lead to small adjustments in bond angles and dihedral angles to alleviate strain.

Dynamic Conformational Behavior and Fluxionality Studies

The study of the dynamic interchange between conformations is known as fluxionality. biomedres.us For cyclohexane derivatives, the primary dynamic process is the chair-chair interconversion. montana.edu This process can be investigated using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. montana.eduumn.edu

Role of Intramolecular Interactions (e.g., C-H···π) on Conformation

Beyond classical steric repulsion, weaker, non-covalent interactions can also play a role in determining conformational preferences. In molecules containing aromatic rings, C-H···π interactions are of particular importance. mdpi.comosdd.net This is a type of non-canonical hydrogen bond where a C-H bond acts as a weak donor and the electron-rich π system of an aromatic ring acts as the acceptor. osdd.net

Reactivity and Reaction Mechanism Studies of Trans 1,4 Diphenylcyclohexane

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) reactions are fundamental processes in organic chemistry. Studies using trans-1,4-diphenylcyclohexane (B14166787) have provided significant insights into the factors governing the selectivity and energetics of these reactions. A key experimental approach involves reacting the substrate with the cumyloxyl radical (CumO•) and analyzing the resulting oxygenation products. thieme-connect.comtorvergata.itresearchgate.net

Site-Selectivity and Diastereoselectivity in Radical Reactions

In radical reactions, not all C-H bonds are equally reactive. The position of a bond within the molecular framework (site-selectivity) and its spatial orientation (diastereoselectivity) determine its susceptibility to abstraction.

Kinetic and product studies of the reaction between the cumyloxyl radical and various 1,4-disubstituted cyclohexanes have been conducted to probe these effects. thieme-connect.comtorvergata.itresearchgate.net For this compound, the reaction yields a mixture of tertiary and secondary alcohol products upon oxygenation. thieme-connect.com The observed ratio of tertiary to secondary oxygenation products was 3.3, indicating a preference for abstraction of the tertiary, benzylic hydrogen atoms over the secondary hydrogens on the cyclohexane (B81311) ring. thieme-connect.comtorvergata.itresearchgate.net This preference is attributed to the formation of a more stable, resonance-delocalized benzyl (B1604629) radical.

| Substrate | Tertiary/Secondary Product Ratio | Reference |

|---|---|---|

| trans-1,4-Dimethylcyclohexane | 0.6 | thieme-connect.comtorvergata.itresearchgate.net |

| cis-1,4-Dimethylcyclohexane | 1.0 | thieme-connect.comtorvergata.itresearchgate.net |

| This compound | 3.3 | thieme-connect.comtorvergata.itresearchgate.net |

Analysis of Strain Release in HAT Transition States

The geometry of the transition state plays a crucial role in determining reaction rates. For cyclohexane derivatives, the release of steric strain upon moving from the ground state to the transition state can significantly accelerate a reaction. thieme-connect.com In the HAT reaction, the carbon atom where abstraction occurs changes hybridization from sp³ towards sp², leading to a flattening of the local geometry.

For cis-1,4-disubstituted cyclohexanes, where one substituent is forced into a sterically demanding axial position, this rehybridization provides a powerful driving force for the reaction. The abstraction of an equatorial hydrogen atom on a tertiary carbon allows for the release of significant 1,3-diaxial strain in the transition state. thieme-connect.comtorvergata.itresearchgate.net In contrast, for this compound, both large phenyl groups occupy equatorial positions in the stable chair conformation, minimizing ground-state strain. Therefore, the role of strain release as a driving force for HAT is less pronounced compared to its cis-isomer. thieme-connect.comthieme-connect.de However, the transition state for HAT from the tertiary axial C-H bonds in this compound is still influenced by torsional effects, where planarization of the incipient radical center leads to unfavorable eclipsing interactions with adjacent equatorial C-H bonds. thieme-connect.de

Applicability of Bernasconi's Principle of Non-Perfect Synchronization

A fascinating observation in the HAT reactions of 1,4-diphenylcyclohexanes is the lack of significant benzylic acceleration for the abstraction of the tertiary axial C-H bonds, despite the much greater stability of the resulting benzyl radicals. thieme-connect.comtorvergata.itthieme-connect.de This phenomenon has been interpreted within the framework of Bernasconi's Principle of Non-Perfect Synchronization (PNS). thieme-connect.comtorvergata.itthieme-connect.de

The PNS addresses reactions where multiple concurrent events, such as bond breaking/formation, resonance development, and solvent reorganization, proceed out of sync at the transition state. researchgate.net In the case of HAT from the tertiary axial C-H of this compound, it is proposed that the development of resonance stabilization from the phenyl group lags behind the cleavage of the C-H bond in the transition state. thieme-connect.comthieme-connect.de This imbalance means that the transition state does not fully benefit from the electronic stabilization of the final benzylic radical, leading to a higher-than-expected activation barrier and a reactivity that is remarkably similar to that of non-benzylic tertiary axial C-H bonds. thieme-connect.comtorvergata.itthieme-connect.de

Electron Transfer (ET) Processes and Radical Anion Chemistry

Electron transfer to a molecule can initiate a cascade of chemical transformations. Studies on bicyclic endoperoxide analogues of 1,4-diphenylcyclohexane provide insight into the mechanisms of dissociative electron transfer and the subsequent fate of the resulting radical anion intermediates.

Dissociative Electron Transfer Mechanisms

Electron transfer to certain molecules can be "concerted" with bond cleavage, a process known as dissociative electron transfer (DET). electronicsandbooks.comresearchgate.net Research on 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, a saturated bicyclic endoperoxide structurally related to this compound, demonstrates this reactivity. electronicsandbooks.comresearchgate.net Upon electrochemical reduction, the molecule undergoes a concerted DET, where the addition of an electron directly leads to the cleavage of the weak O-O bond. electronicsandbooks.comresearchgate.netresearchgate.net This process forms a distonic radical anion—an intermediate where the radical and anionic centers are separated. electronicsandbooks.comresearchgate.net

The initial reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane yields a distonic radical anion that can undergo further reactions. electronicsandbooks.comresearchgate.net In the absence of other processes, it can accept a second electron from the electrode and, after protonation, yield 1,4-diphenylcyclohexane-cis-1,4-diol as the major product. electronicsandbooks.comresearchgate.netresearchgate.net

Fragmentation Chemistry of Intermediates

The distonic radical anion formed via DET is a high-energy intermediate, and its fate is not limited to simple reduction. It can undergo fragmentation reactions, competing with further electron transfer. electronicsandbooks.comresearchgate.net For the radical anion derived from 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, a β-scission fragmentation pathway is observed. electronicsandbooks.comresearchgate.net This fragmentation involves the cleavage of C-C bonds in the cyclohexane ring, leading to the formation of the 1,4-diphenyl-1,4-butanedione radical anion and a neutral ethylene (B1197577) molecule. electronicsandbooks.comresearchgate.netresearchgate.net

This fragmentation initiates an unusual catalytic radical-anion chain mechanism. electronicsandbooks.comresearchgate.net The product ratios and the efficiency of this catalytic cycle are sensitive to reaction conditions such as the electrode potential and the presence of weak acids. electronicsandbooks.comresearchgate.netresearchgate.net The study of these fragmentation pathways provides fundamental insights into the reactivity of distonic radical anions, which differs significantly from that of analogous neutral biradicals. electronicsandbooks.comresearchgate.net

Mechanistic Investigations of Ring Transformations (e.g., Phenyl Migrations)

Studies on the ring transformations of this compound derivatives have provided insights into the stability and reactivity of radical cations. It has been experimentally confirmed that the radical cation of 1,4-diphenylcyclohexane-1,4-diyl does not undergo a thermal Cope rearrangement to the radical cation of 2,5-diphenylhexa-1,5-diene. rsc.org Instead, it is quantitatively dehydrogenated to p-terphenyl. rsc.orgresearchgate.net This reluctance to rearrange highlights a significant mechanistic pathway for this specific radical cation.

The generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation can be achieved through the Cerium(IV)-catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene. rsc.org This process underscores the accessibility of the radical cation intermediate for mechanistic studies.

Catalytic Reactions and Stereochemical Outcomes

The stereochemistry of this compound plays a crucial role in its reactivity in catalytic reactions. For instance, in hydrogen atom transfer (HAT) reactions with the cumyloxyl radical (CumO•), the site selectivity is influenced by strain release. researchgate.netthieme-connect.detorvergata.it A study reported tertiary to secondary oxygenation product ratios for several disubstituted cyclohexanes, with this compound exhibiting a ratio of 3.3. researchgate.netthieme-connect.detorvergata.it This is in contrast to its cis-isomer, which exclusively forms diastereomeric tertiary alcohol products. researchgate.netthieme-connect.detorvergata.it

The reactivity of the C-H bonds in this compound is also a key area of investigation. The tertiary axial C-H bonds show reactivities that are remarkably similar to other substituted cyclohexanes, despite the potential for greater stabilization of the resulting benzyl radicals. researchgate.netthieme-connect.de This phenomenon has been discussed in the context of Bernasconi's "principle of non-perfect synchronization". thieme-connect.de

Manganese complexes have been shown to catalyze the C-H bond oxidation of substituted N-cyclohexyl amides with hydrogen peroxide. researchgate.net The stereochemistry of the substrate is critical, with cis-isomers often showing significantly higher reactivity than their trans-counterparts. researchgate.net This allows for the selective oxidation of cis-isomers in a mixture, enabling the isolation and subsequent functionalization of the trans-isomers with high site selectivity. researchgate.net

The Diels-Alder reaction is another area where the stereochemical outcome is critical, and the selection of reactants is key to achieving the desired product. evitachem.com While the phenyl rings can undergo typical electrophilic aromatic substitution, the specific conditions and catalyst presence significantly influence the reaction pathways and yields. evitachem.com

Below is a data table summarizing the product ratios in the reaction of cumyloxyl radicals with various disubstituted cyclohexanes.

Product Ratios in the Reaction of Cumyloxyl Radicals with Disubstituted Cyclohexanes

| Substrate | Tertiary/Secondary Oxygenation Product Ratio |

|---|---|

| trans-1,4-Dimethylcyclohexane | 0.6 researchgate.netthieme-connect.de |

| cis-1,4-Dimethylcyclohexane | 1.0 researchgate.netthieme-connect.de |

| trans-1,4-Diphenylcyclohexane | 3.3 researchgate.netthieme-connect.detorvergata.it |

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to elucidate the structural characteristics of cyclohexane (B81311) derivatives, revealing key details about their solid-state behavior.

The analysis of a single crystal of a given compound allows for the unequivocal determination of its crystal system, space group, and the dimensions of the unit cell. This fundamental data describes the symmetry and repeating pattern of the crystal lattice. For derivatives such as trans-1,4-dimethylcyclohexane, a closely related compound, these parameters have been precisely determined. nih.gov For instance, it crystallizes in the monoclinic system with the space group P 1 21/c 1. nih.gov

While specific crystallographic data for the parent trans-1,4-diphenylcyclohexane (B14166787) is not detailed in readily available literature, its structural parameters would be determined using the same single-crystal X-ray diffraction methodology. The resulting data would define the exact geometry of its crystal lattice.

Table 1: Representative Crystallographic Data for a Substituted trans-1,4-Cyclohexane Derivative (trans-1,4-Dimethylcyclohexane)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.0843 |

| b (Å) | 5.4818 |

| c (Å) | 11.7629 |

| α (°) | 90 |

| β (°) | 103.8918 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database for trans-1,4-dimethylcyclohexane, a structural analogue. nih.gov

In the solid state, this compound adopts the most stable chair conformation. To minimize steric strain, both bulky phenyl substituents occupy equatorial positions on the cyclohexane ring. youtube.comlibretexts.org This diequatorial arrangement is significantly lower in energy than the alternative diaxial conformation, which would suffer from severe 1,3-diaxial interactions. youtube.com

The cyclohexane ring itself is characterized by specific torsion angles (the dihedral angle between four consecutive atoms) that define its chair geometry. In an ideal cyclohexane chair, the C-C-C-C torsion angles are approximately ±60°. The substitution with phenyl groups can cause minor deviations from this ideal geometry, but the fundamental chair conformation is retained. The phenyl groups are positioned to minimize steric hindrance with the cyclohexane ring hydrogens.

Analysis of Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is governed by non-covalent interactions. As a nonpolar hydrocarbon, the primary forces responsible for holding the molecules together in the crystal lattice are van der Waals forces. The efficient packing of the molecules to maximize these attractive interactions is a key determinant of the final crystal structure.

Furthermore, the presence of aromatic phenyl rings introduces the possibility of more specific interactions. These can include:

π-π Stacking: The parallel or offset stacking of phenyl rings from adjacent molecules. These interactions, driven by electrostatic and dispersion forces, are common in the crystal structures of aromatic compounds. researchgate.net

The interplay of these forces results in a densely packed structure that maximizes lattice energy.

Supramolecular Assembly and Host-Guest Complexation Behavior of 1,4-Diphenylcyclohexane Diols

The introduction of hydroxyl groups to the 1 and 4 positions of the diphenylcyclohexane scaffold dramatically alters its solid-state behavior. The resulting 1,4-diphenylcyclohexane diols can act as host molecules, capable of forming inclusion complexes with various guest compounds. This behavior is highly dependent on the stereochemistry (cis vs. trans) of the diol.

The defining feature of the crystal structures of diols is the formation of extensive hydrogen bonding networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to robust and predictable patterns of intermolecular connections. nih.gov In the case of cis-1,4-diphenylcyclohexane-1,4-diol, the spatial arrangement of the hydroxyl groups is particularly conducive to forming intricate and stable hydrogen-bonded frameworks. These networks create well-defined cavities and channels within the crystal lattice. In contrast, the stereochemistry of the trans isomer is less suited for forming inclusion-capable networks, and it does not typically exhibit the same host properties.

The porous architecture established by the hydrogen-bonded network of cis-1,4-diphenylcyclohexane-1,4-diol allows it to function as a selective host molecule. The size and shape of the cavities within its crystal lattice enable it to entrap guest molecules of a complementary geometry. This phenomenon, known as host-guest complexation, can be exploited for molecular separation.

Research has shown that this cis-diol host can selectively include certain isomers from a mixture. For example, when exposed to a solution containing different isomers of a guest compound, the host crystal will preferentially incorporate the isomer that best fits its lattice cavities. This selective inclusion provides a method for separating isomers that are often difficult to separate by conventional techniques like distillation or chromatography. nih.gov The guest molecule is held within the host's crystalline framework by weak intermolecular forces until it is released by a change in conditions, such as heating or dissolution.

Polymorphism and Phase Transitions in Solid this compound

Extensive searches of scientific literature and crystallographic databases did not yield specific research findings on the polymorphism or phase transitions of solid this compound. While the study of polymorphism is a critical aspect of materials science, particularly for understanding the solid-state properties of molecular crystals, it appears that this compound has not been a subject of detailed investigation in this regard.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Phase transitions between polymorphic forms can be induced by changes in temperature, pressure, or other external stimuli.

Typically, techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and characterize polymorphs and their transitions. However, no published studies applying these methods to this compound were found.

For related cyclohexane derivatives, such as trans-1,4-dichlorocyclohexane and trans-1,4-cyclohexanedimethanol, research has indicated the presence of polymorphism and solid-state phase transitions. These studies highlight the conformational flexibility of the cyclohexane ring and the influence of substituent groups on the crystal packing, which are often the root causes of polymorphic behavior. It is conceivable that this compound could also exhibit such phenomena, but experimental data to confirm this is currently unavailable in the public domain.

Due to the absence of research data, no data tables on the crystallographic parameters of different polymorphs or the thermodynamic data of phase transitions for this compound can be provided. Further experimental investigation is required to elucidate the solid-state behavior of this compound.

Advanced Spectroscopic Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of trans-1,4-Diphenylcyclohexane (B14166787), offering precise information on the chemical environment of each atom.

High-resolution 1D NMR spectroscopy in solution provides the initial and fundamental data for structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic and aliphatic protons. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.1-7.3 ppm). The cyclohexane (B81311) ring protons show more complex signals. The methine protons (H-1, H-4), being deshielded by the adjacent phenyl groups, resonate downfield compared to the methylene (B1212753) protons. In the stable diequatorial chair conformation, the four axial methylene protons and four equatorial methylene protons are chemically distinct, often appearing as complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. nih.govresearchgate.net It shows distinct signals for the different types of carbon atoms. The ipso-carbon of the phenyl ring (the one attached to the cyclohexane) is typically found around δ 147 ppm. The other aromatic carbons (ortho, meta, and para) resonate in the δ 126-129 ppm range. Within the cyclohexane ring, the C-1 and C-4 methine carbons appear around δ 44 ppm, while the methylene carbons (C-2, C-3, C-5, C-6) are found further upfield, typically around δ 34-35 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | ~ 7.1 - 7.3 (m) | ~ 126 - 129 (ortho, meta, para) |

| Phenyl (ipso-C) | - | ~ 147 |

| Cyclohexyl (CH) | ~ 2.5 (m) | ~ 44 |

| Cyclohexyl (CH₂) | ~ 1.5 - 1.9 (m) | ~ 34-35 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecule's connectivity and stereochemistry. researchgate.netprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show strong correlations between the methine proton (H-1) and its adjacent methylene protons (H-2, H-6), and similarly for H-4 with H-3 and H-5. This confirms the connectivity within the cyclohexane ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is particularly useful for connecting the phenyl and cyclohexyl fragments. For example, the methine proton (H-1) would show a correlation to the ipso-carbon of the phenyl ring, and the ortho-protons of the phenyl ring would show a correlation to the C-1 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry. In the preferred diequatorial chair conformation of this compound, NOESY would show correlations between the axial protons on the same side of the cyclohexane ring (e.g., H-1axial to H-3/5axial), confirming their spatial proximity and the chair conformation. The lack of strong NOE between the two phenyl groups would further support the trans configuration.

In the solid state, where molecular tumbling is restricted, Solid-State NMR (SSNMR) provides insights into the molecular structure and dynamics. preprints.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. preprints.orguni-muenchen.de For this compound, ¹³C CP/MAS NMR can be used to study the crystalline packing and conformational purity. preprints.org Differences in chemical shifts compared to the solution state can reveal the effects of intermolecular interactions in the crystal lattice. Furthermore, SSNMR can be used to probe the dynamics of the molecule, such as the rotation of the phenyl groups relative to the cyclohexane ring, by analyzing relaxation times and spectral line shapes at different temperatures.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that is sensitive to molecular structure, symmetry, and conformation. mt.com

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to specific bond vibrations. msu.eduspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretches from the cyclohexane ring are found below 3000 cm⁻¹, usually between 2850 and 2950 cm⁻¹. spectroscopyonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a set of characteristic bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the phenyl rings are particularly informative. Strong absorptions in the 690-770 cm⁻¹ range are characteristic of monosubstituted benzene (B151609) rings.

Cyclohexane Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains a complex series of bands corresponding to various C-C stretching and CH₂ bending (scissoring, wagging, twisting, rocking) modes of the cyclohexane ring. These bands are highly sensitive to the conformation of the ring. For instance, the presence of a sharp, intense band around 965 cm⁻¹ in trans-alkenes is often attributed to a C-H wagging mode, and analogous characteristic bands can be identified for the cyclohexane structure. spectroscopyonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2950 | IR, Raman |

| Phenyl Ring C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Scissoring | ~ 1450 | IR |

| Phenyl C-H Out-of-Plane Bend | 690 - 770 | IR (strong) |

| Ring Vibrations | < 1400 | IR, Raman |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing valuable information about a compound's molecular weight and structure. alevelchemistry.co.ukuakron.edu For a molecule like this compound, with its specific isomeric structure, advanced MS techniques offer deep insights into its elemental composition and chemical architecture.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to several decimal places. alevelchemistry.co.uk This high degree of accuracy allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules that may have the same nominal mass. alevelchemistry.co.ukmdpi.com

For this compound, the molecular formula is C₁₈H₂₀. nist.gov Using the masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H), the theoretical monoisotopic mass can be calculated. HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can experimentally verify this mass with high precision. nationalmaglab.org The computed exact mass for the neutral molecule [M] is 236.15650 Da. nih.gov In a typical HRMS experiment, the molecule is ionized, commonly forming the molecular ion [M]⁺• or a protonated molecule [M+H]⁺, and its m/z is measured. This exact mass measurement provides unequivocal confirmation of the compound's elemental formula. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₀ | nist.gov |

| Theoretical Exact Mass | 236.156500638 Da | nih.gov |

| Common Adducts | [M]⁺•, [M+H]⁺ | |

| Instrumentation | QTOF, Orbitrap | nationalmaglab.org |

Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to probe the structure of a compound. msaltd.co.uk In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. mdpi.comnationalmaglab.org The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's connectivity and structure. uakron.edu

The mass spectrum of this compound shows characteristic fragments that arise from the cleavage of specific bonds within the molecule. The molecular ion ([C₁₈H₂₀]⁺•) has an m/z of approximately 236. The most prominent fragmentation pathways involve the cyclohexyl ring and the phenyl substituents.

Analysis of the mass spectrum reveals a top peak at an m/z of 104. nih.gov This abundant fragment corresponds to the styryl cation ([C₈H₈]⁺•), likely formed through a ring-opening and cleavage mechanism of the cyclohexane core. Another significant peak is observed at m/z 117. nih.gov This fragment can be attributed to the loss of a phenyl group (C₆H₅•) and subsequent rearrangement. The fragmentation process provides clear evidence of the diphenyl-substituted cyclohexane structure.

Table 2: Proposed Key Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 236 | [C₁₈H₂₀]⁺• (Molecular Ion) | 117 | C₉H₁₁• |

| 236 | [C₁₈H₂₀]⁺• (Molecular Ion) | 104 | C₈H₈ (Styrene) |

| 236 | [C₁₈H₂₀]⁺• (Molecular Ion) | 91 | C₁₁H₁₇• |

| 236 | [C₁₈H₂₀]⁺• (Molecular Ion) | 77 | C₁₂H₁₉• |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. msu.edu These techniques are crucial for understanding the electronic structure, chromophores, and excited-state dynamics of compounds like this compound. researchoutreach.org

The primary chromophores in this compound are the two phenyl rings. msu.edu The π-electrons within these aromatic systems are responsible for the absorption of UV radiation, leading to π→π* transitions. The saturated cyclohexane ring does not absorb in the near-UV region. msu.edu The UV-Vis absorption spectrum is therefore expected to be dominated by bands characteristic of substituted benzenes. The lack of conjugation between the two phenyl rings, which are separated by the saturated cyclohexane spacer, means the spectrum will likely resemble that of a simple alkylbenzene rather than a conjugated system like stilbene.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. Molecules with aromatic rings are often fluorescent. Following excitation via UV light absorption, this compound is expected to exhibit fluorescence emission. The properties of this emission, such as the wavelength and quantum yield, are sensitive to the molecule's structure and its environment. rsc.org The flexibility of the cyclohexane ring allows for various conformations, which can influence the excited-state lifetime and relaxation pathways, potentially affecting the fluorescence characteristics. researchoutreach.org While specific spectral data is not broadly published, the emission is anticipated to be in the UV or near-visible region, characteristic of isolated phenyl chromophores. The study of its fluorescence provides insight into the de-excitation processes and the nature of its lowest singlet excited state (S₁). rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the structural and electronic properties of trans-1,4-diphenylcyclohexane (B14166787).

Optimization of Molecular Geometries and Conformational Minima

Computational studies have been employed to determine the most stable conformations of this compound. sapub.org The cyclohexane (B81311) ring in the trans isomer predominantly adopts a chair conformation with both phenyl groups in equatorial positions to minimize steric hindrance. upenn.edu This diequatorial arrangement represents the global energy minimum for the molecule.

DFT calculations, such as those using the B97X-D functional with the 6-31G(d) basis set, are used to optimize the geometries of reactants and transition states. thieme-connect.de Frequency analyses are subsequently performed to confirm that these structures correspond to energy minima or saddle points on the potential energy surface. thieme-connect.de More advanced calculations, like those at the MP2/6-311+G//MP2/6-311G level of theory, have also been used to study the conformational equilibria of 1,4-disubstituted cyclohexanes. researchgate.net

Crystal structure analysis of this compound reveals specific torsion angles about the C–Ph bonds, providing experimental data that can be compared with computationally optimized geometries. acs.orgfqs.pl

Calculation of Activation Barriers and Transition States for Reactions

DFT calculations have proven to be highly effective in determining the activation barriers and transition state structures for reactions involving this compound. thieme-connect.deresearchgate.netresearchgate.netscilit.comthieme-connect.comtorvergata.it A notable example is the study of hydrogen atom transfer (HAT) from the C-H bonds of this compound to the cumyloxyl radical (CumO•). thieme-connect.deresearchgate.net

In these studies, transition structures and activation barriers calculated using DFT methods show excellent agreement with experimental results. thieme-connect.deresearchgate.netresearchgate.net For the reaction with CumO•, the calculated activation barriers (ΔG‡(cal)) are generally within 1 kcal/mol of the values derived from experimental rate constants (ΔG‡(exp)). thieme-connect.de The calculations reveal that the transition states for HAT from different C-H bonds have similar extents of hydrogen transfer, with lower barriers associated with "earlier" transition states. thieme-connect.de

Computational investigations have also explored the cis-trans isomerization of 1,4-disubstituted cyclohexanes, which involves calculating the energy profile and locating the transition state for the ring flip. youtube.com

Thermochemical Property Prediction (e.g., Bond Dissociation Energies)

Quantum chemical methods are widely used to predict the thermochemical properties of molecules, including bond dissociation energies (BDEs). For this compound, DFT calculations have been used to compute the BDEs of its various C-H bonds. thieme-connect.de

These calculations show that the BDE for the tertiary axial C-H bond in this compound is in excellent agreement with that of phenylcyclohexane. thieme-connect.de The computed BDEs are crucial for understanding the reactivity and selectivity in reactions such as hydrogen atom abstraction. researchgate.net The accuracy of these predictions is often benchmarked against experimental data or higher-level computational methods. nih.govmdpi.com

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-H Bonds in 1,4-Diphenylcyclohexane Isomers

| Compound | C-H Bond Position | Calculated BDE (kcal/mol) |

|---|---|---|

| cis-1,4-Diphenylcyclohexane | Tertiary Equatorial | 84.3 |

| cis-1,4-Diphenylcyclohexane | Tertiary Axial | 87.0 |

| trans-1,4-Diphenylcyclohexane | Tertiary Axial | 87.0 (inferred) |

Data sourced from a computational study using the UωB97X-D/6-31G(d) level of theory. thieme-connect.de

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and the influence of the surrounding environment.

Exploration of Conformational Landscapes and Dynamics

MD simulations can be used to explore the conformational landscape of this compound, mapping out the various accessible conformations and the transitions between them. sfu.ca These simulations can reveal the dynamic nature of the molecule, including the ring-inversion process and the rotation of the phenyl groups. jst.go.jp

While the diequatorial chair conformation is the most stable, MD simulations can quantify the energy barriers for conversion to other conformers, such as twist-boat or diaxial chair forms. These higher-energy conformations, though transient, can be important in certain chemical reactions.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations are an ideal tool to investigate these solvent effects at a molecular level. pitt.edunih.govrsc.org By explicitly including solvent molecules in the simulation, it is possible to observe how solvent-solute interactions affect the conformational equilibrium and the energy profile of a reaction. rsc.org

For instance, in the context of the HAT reaction with the cumyloxyl radical, calculations have been performed that include solvent effects for acetonitrile (B52724) using the CPCM model. thieme-connect.de Such computational approaches help to bridge the gap between gas-phase calculations and experimental observations in solution. The choice of solvent can alter the relative energies of different conformers and transition states, thereby influencing reaction rates and product distributions. rsc.org

Electronic Structure Analysis

Analysis of the electronic structure offers deep insights into the behavior of this compound.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netwuxibiology.com The energies of these orbitals are related to the ionization potential and electron affinity of the molecule, respectively. ekb.eg For conjugated π systems, such as the phenyl groups in this compound, the HOMO-LUMO gap for π-π* transitions is smaller than in non-conjugated systems, leading to absorption of light at longer wavelengths. libretexts.org Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies of these frontier orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative and based on typical values for similar aromatic compounds. Specific calculated values for this compound would require dedicated quantum chemical computations.)

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational method that transforms a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.deuba.ar This approach provides a framework for analyzing donor-acceptor interactions, which are fundamental to understanding intermolecular forces. uba.armdpi.com

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these delocalizations can be calculated using second-order perturbation theory. uni-muenchen.de These interactions, often referred to as delocalization corrections, signify a departure from an idealized, perfectly localized Lewis structure and are crucial in describing a wide range of intermolecular phenomena, including hydrogen bonding and van der Waals forces. uni-muenchen.deuba.ar The strength of these interactions can be quantified, with significant interactions typically having stabilization energies above a certain threshold (e.g., 0.5 kcal/mol). uni-muenchen.de

For a molecule like this compound, NBO analysis can elucidate the nature of interactions such as C-H···π interactions between molecules in the solid state or in solution.

Table 2: Illustrative NBO Interaction Data (Note: This table presents a hypothetical E(2) stabilization energy for a representative intermolecular interaction in a this compound dimer.)

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| C-H Bond | π* (Phenyl Ring) | 1.2 | C-H···π interaction |

The Molecular Electrostatic Potential (MESP) and the Electron Localization Function (ELF) are valuable tools for visualizing and understanding the electronic characteristics of a molecule. mdpi.com

The MESP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.net Regions of negative potential (often colored red) indicate electron-rich areas, such as those around electronegative atoms or π-systems, which are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net The topology of the MESP, including its critical points, can be used to identify lone pairs and π-bonds. mdpi.com

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It essentially maps the spatial localization of electron pairs. wikipedia.org ELF values range from 0 to 1. jussieu.fr A high ELF value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. wikipedia.orgjussieu.fr This method allows for a clear distinction between core and valence electrons and provides a visualization that aligns well with concepts like VSEPR theory. wikipedia.org The topological analysis of ELF can provide quantitative information about chemical bonding. jussieu.fr

For this compound, MESP mapping would highlight the electron-rich nature of the phenyl rings' π-systems. ELF analysis would distinctly show the localized C-C and C-H covalent bonds within the cyclohexane and phenyl moieties.

Force Field Development and Validation for Diphenylcyclohexane Systems

Molecular mechanics force fields are computational models that use classical physics to approximate the potential energy of a molecular system. wikipedia.org They are essential for performing large-scale molecular dynamics (MD) simulations to study the behavior of molecules over time. lpwchem.com A force field consists of a functional form and a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org

Developing an accurate force field for a specific molecule or class of molecules like diphenylcyclohexanes is a critical and complex process. ethz.chnih.gov The parameters are typically derived by fitting to experimental data (e.g., thermodynamic properties) and/or high-level quantum mechanical calculations. wikipedia.orgethz.ch This parameterization is crucial for the reliability of the simulations. wikipedia.org

For complex organic molecules, specialized force fields or extensions to general force fields like the CHARMM General Force Field (CGenFF) or the Merck Molecular Force Field (MMFF) are often necessary. wikipedia.orgnih.gov A key challenge is the accurate representation of intramolecular parameters, especially for conjugated systems like the phenyl groups in the target molecule. rsc.org Validation of a newly developed force field involves comparing the results of MD simulations with known experimental properties to ensure its predictive power. ethz.ch The development of polarizable force fields, which account for the electronic response to the local environment, represents a significant advancement in improving the accuracy of these models. nih.gov

Advanced Materials Science Applications and Fundamental Studies

Liquid Crystalline Materials

The trans-1,4-disubstituted cyclohexane (B81311) ring is a popular component in the design of calamitic (rod-shaped) liquid crystals. Its non-aromatic, rigid structure provides a desirable balance of properties, influencing the mesophase behavior and electro-optical characteristics of the final materials.

The design of liquid crystals (LCs) based on the trans-1,4-diphenylcyclohexane (B14166787) core follows the general principles for creating mesogenic molecules, which typically consist of a rigid core, flexible terminal chains, and often a polar terminal group. whiterose.ac.uk The this compound unit itself can be part of the rigid core, often linked to other aromatic rings like biphenyls or terphenyls.

The synthesis of these materials relies on robust and versatile organic reactions. A common strategy is the Suzuki–Miyaura cross-coupling protocol, which is highly effective for forming the carbon-carbon bonds necessary to construct the polyaromatic core of the liquid crystal. mdpi.com This method allows for the sequential addition of aromatic and cycloaliphatic units to build the desired molecular architecture. mdpi.com For instance, a typical synthetic pathway might involve coupling a boronic acid derivative of one fragment with a halide of another in the presence of a palladium catalyst.

Other synthetic methodologies include standard esterification reactions to connect the rigid core to flexible alkoxy chains or other functional groups. jmchemsci.com The synthesis often starts from commercially available materials like 1,4-cyclohexanedimethanol (B133615) (CHDM) or 1,4-cyclohexanedicarboxylic acid (CHDA), which are then functionalized and coupled with other aromatic intermediates. vt.edu The rapid progress in coupling sp3-hybridized fragments, such as the cyclohexane ring, has made their inclusion into complex liquid crystalline systems increasingly practical and attractive. whiterose.ac.uk

A generalized synthetic scheme for a liquid crystal containing a cyclohexyl-phenyl fragment might involve the following steps:

Preparation of key intermediates, such as 4-alkyl-cyclohexyl-bromobenzene.

Conversion of the bromo-intermediate to a boronic acid or ester.

Suzuki-Miyaura coupling of the boronic acid with another aryl halide to extend the rigid core.

Further functionalization to add terminal alkyl or alkoxy chains.

A mesophase is a state of matter intermediate between a solid and a liquid, where molecules have some degree of order. wikipedia.org In liquid crystals, the two most common thermotropic mesophases are the nematic and smectic phases. The nematic phase features long-range orientational order but no positional order, while the smectic phase exhibits both orientational order and one-dimensional positional order, with molecules arranged in layers. wikipedia.orgresearchgate.net

The incorporation of the this compound unit significantly influences the type and stability of the mesophase. The relationship between molecular structure and the resulting mesophase is a central theme of liquid crystal research. whiterose.ac.uk

Nematic Phase: The presence of the cyclohexane ring often promotes nematic phase behavior. By introducing non-planarity compared to an all-aromatic core, it can lower the melting point and suppress the formation of more highly ordered smectic phases, thereby broadening the nematic temperature range. For example, a ternary mixture of compounds from the 4n-alkyloxyphenyl trans-4n-cyclohexylcarboxylate family is known to form a stable nematic matrix with a wide operating temperature range. mdpi.com In one study, a series of sexiphenyl-based molecules modified with alkyl chains all displayed a nematic phase, highlighting the strong nematogenic character imparted by such structures. mdpi.com

Smectic Phase: While often promoting nematic behavior, the cyclohexane unit can also be part of molecules that exhibit smectic phases, particularly when long terminal alkyl chains are present. These long chains enhance intermolecular interactions, favoring the layered arrangement characteristic of smectic phases. mdpi.com In some liquid-crystalline poly(urethane-ester)s, X-ray diffraction has revealed the presence of nematic phases with cybotactic groups, which are clusters with smectic-like ordering, indicating a pre-transitional effect. aps.org

The table below presents transition temperatures for representative liquid crystals containing a cyclohexane ring, illustrating the influence of molecular structure on the mesophase.

| Compound Structure (Core Fragment) | Transition Temperatures (°C) | Mesophase(s) |

| 4-pentylbiphenyl with 4'-CN group (5CB) | Cr 24 N 35.3 Iso | Nematic |

| 4-propylcyclohexylbenzene with 4'-CN group (3PCH) | Cr 30 N 55 Iso | Nematic |

| Sexiphenyl core with terminal and lateral alkyl chains | Cr 141 N 258 Iso | Nematic |

| Sexiphenyl core with different alkyl chain positioning | Cr 124 (SmA 140) N 247 Iso | Smectic A, Nematic |

Data compiled from various sources for illustrative purposes. whiterose.ac.ukmdpi.com

The electro-optical properties of liquid crystals are paramount for their application in display devices and photonics. scirp.org These properties are directly linked to the molecular structure and how the molecules align in an electric field.

Dielectric Anisotropy (Δε): This property determines how the liquid crystal director (the average direction of the long molecular axis) aligns in an electric field. Molecules with a strong dipole moment parallel to the long axis have a positive Δε, while those with a net dipole perpendicular to the long axis have a negative Δε. The inclusion of fluorine atoms is a common strategy to tune this property. For example, flexible fluorinated dimers with 2',3'-difluoroterphenyl units exhibit a negative dielectric anisotropy. arxiv.org

Optical Anisotropy (Birefringence, Δn): This is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. Liquid crystals based on polyaromatic cores, such as those containing phenyl and cyclohexyl rings, typically exhibit high birefringence, which is desirable for many optical applications. mdpi.com For instance, a nematic mixture containing 4-(4-alkyl-cyclohexyl) benzene (B151609) isothiocyanates and 4-(4-alkyl-cyclohexyl) biphenyl (B1667301) isothiocyanates has a birefringence (Δn) of 0.17. researchgate.net

Molecular Alignment: The application of an electric field across a liquid crystal cell causes the molecules to reorient, switching the device between an "on" and "off" state. This reorientation is governed by the coupling of the dielectric anisotropy with the applied field. The speed of this switching is influenced by the material's rotational viscosity and its elastic constants (splay, twist, and bend). Studies on fluorinated dimers that form a twist-bend nematic (NTB) phase show a dramatic decrease in the bend elastic constant (K33) as the temperature approaches the N-to-NTB phase transition, a phenomenon of fundamental interest. arxiv.org The presence of ions can interfere with this process, and research is ongoing to control the electrical resistivity of liquid crystals, sometimes by doping with nanoparticles to trap mobile ions. mdpi.com

The following table summarizes key electro-optical properties for a representative liquid crystal mixture.

| Property | Value | Conditions |

| Phase Sequence | Cr ↔ −20°C ↔ N ↔ 83.5°C ↔ Iso | - |

| Dielectric Anisotropy (Δε) | +8.1 | at 20°C |

| Optical Anisotropy (Δn) | 0.17 (ne = 1.677, no = 1.507) | at 20°C, λ = 589 nm |

| Rotational Viscosity (γ) | 10.26 mPa·s | at Room Temperature |

Data for nematic mixture 1823A containing 4-(4-alkyl-cyclohexyl) benzene/biphenyl isothiocyanates. researchgate.net

Polymer Chemistry and Polymer Materials

The incorporation of the rigid trans-1,4-cyclohexane unit into polymer backbones is a well-established strategy to modify and enhance the thermal and mechanical properties of various engineering plastics.

The trans-1,4-cyclohexane moiety is typically introduced into polymers through the polymerization of monomers containing this ring structure. Two of the most common monomers are 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA).

Polyesters: CHDM is widely used to synthesize polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via melt polymerization. mdpi.compreprints.org In this process, CHDM is reacted with a dicarboxylic acid (or its ester equivalent, like dimethyl terephthalate). The non-planar ring structure of CHDM enhances the properties of the resulting polymer compared to its purely aliphatic or fully aromatic counterparts. mdpi.com Copolyesters are also frequently produced by incorporating CHDM alongside other diols, such as ethylene (B1197577) glycol, to create materials like PETG (polyethylene terephthalate (B1205515) glycol-modified). preprints.org Similarly, copolyesters have been synthesized containing poly(1,4-cyclohexylenedimethylene-1,4-cyclohexane dicarboxylate) (PCCD) units. acs.org

Poly(arylene ether sulfone)s (PAES): The trans-1,4-cyclohexylene ring has been incorporated into high-performance polymers like PAES. This can be achieved by first synthesizing a specific monomer, such as 4,4'-[trans-1,4-cyclohexanebis(methylene)]bisphenol (CMB), and then carrying out a nucleophilic aromatic substitution polymerization with an activated aryl dihalide, like bis(4-fluorophenyl)sulfone. vt.edu

Polyamides: Semi-aromatic polyamides have been synthesized by reacting monomers containing a cyclohexane unit, such as N,N'-bis(4-fluorobenzoyl)-1,4-cyclohexanediamine, with an aromatic diol like 1,1-bis(4-hydroxyphenyl)-1-phenylethane (BHPPE). rsc.org

The stereochemistry of the 1,4-cyclohexane ring—specifically, the difference between the rigid, chair-like trans conformation and the more flexible cis conformation—has a profound impact on the bulk properties of the resulting polymers. rsc.org

Mechanical Properties: The improved chain packing and crystallinity associated with the trans isomer also translate to enhanced mechanical properties. Semi-aromatic polyamides with a trans-conformation show much better mechanical performance than those with a cis-conformation. rsc.org The rigid ring structure can increase the stiffness and tensile strength of the material. However, the relationship is not always linear; for instance, while increasing crosslinking density in some epoxy systems linearly increases tensile strength and Young's modulus, it can cause a non-linear decrease in elongation at break. nih.gov

The table below compares the properties of polyamides synthesized with trans and cis cyclohexane units.

| Polymer ID | Cyclohexane Conformation | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% loss) (°C) |

| BH-trans-BFCD | trans | 265 | 450 |

| BH-cis-BFCD | cis | 224 | 445 |

Data for semi-aromatic polyamides. rsc.org